4-bromo-5-iodo-1-methyl-1H-pyrazole

Sequential cross-coupling Chemoselective functionalization Pyrazole diversification

4-Bromo-5-iodo-1-methyl-1H-pyrazole (CAS 2138196-27-5) features orthogonal C4-Br and C5-I handles, enabling chemoselective sequential Suzuki-Miyaura couplings to rapidly build unsymmetrical 4,5-diarylpyrazoles without intermediate halogenation. This N-methyl scaffold eliminates NH tautomerization issues, streamlining library synthesis for medicinal chemistry and materials science. Procure this versatile building block for efficient, programmable heterocycle diversification.

Molecular Formula C4H4BrIN2
Molecular Weight 286.898
CAS No. 2138196-27-5
Cat. No. B2546605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-iodo-1-methyl-1H-pyrazole
CAS2138196-27-5
Molecular FormulaC4H4BrIN2
Molecular Weight286.898
Structural Identifiers
SMILESCN1C(=C(C=N1)Br)I
InChIInChI=1S/C4H4BrIN2/c1-8-4(6)3(5)2-7-8/h2H,1H3
InChIKeyCBDGEVUWTIOTOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-iodo-1-methyl-1H-pyrazole (CAS 2138196-27-5): Orthogonal Dihalogenated Pyrazole Scaffold for Sequential Cross-Coupling


4-Bromo-5-iodo-1-methyl-1H-pyrazole (CAS 2138196-27-5) is a polyhalogenated heterocyclic scaffold belonging to the pyrazole class. It bears two distinct halogen substituents—bromine at the C4 position and iodine at the C5 position—on a fully substituted N-methyl pyrazole core (molecular formula C₄H₄BrIN₂, MW 286.90 g/mol) . Commercially available at 97% purity in solid form from major suppliers , this compound is designed as a versatile intermediate for constructing complex heterocyclic frameworks via palladium-catalyzed cross-coupling methodologies [1]. Its primary scientific value derives from the presence of orthogonal reactive handles (C–Br and C–I bonds) that enable programmable, site-selective functionalization sequences [2].

Why Generic Pyrazole Intermediates Cannot Substitute for 4-Bromo-5-iodo-1-methyl-1H-pyrazole in Sequential Derivatization Workflows


In-class pyrazole compounds bearing a single halogen (e.g., 4-bromo-1-methyl-1H-pyrazole or 5-iodo-1-methyl-1H-pyrazole) or regioisomeric dihalogenated variants (e.g., 3-bromo-4-iodo-1-methyl-1H-pyrazole) lack the specific orthogonal reactivity profile required for controlled, multi-step derivatization sequences. The C–I bond in 4-bromo-5-iodo-1-methyl-1H-pyrazole exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C–Br bond, enabling chemoselective functionalization at the C5 position while preserving the C4 bromine for subsequent transformations [1]. This differential reactivity arises from the inherent bond dissociation energies: C–I (ca. 57 kcal/mol) versus C–Br (ca. 70 kcal/mol). In contrast, regioisomers with reversed halogen placement (e.g., 5-bromo-4-iodo-1-methyl-1H-pyrazole) exhibit altered electronic properties that modify the site-selectivity profile, while monohalogenated analogs cannot support sequential diversification at all. Furthermore, the N-methyl substitution precludes tautomerization issues that complicate coupling reactions with NH-pyrazoles [2]. Generic substitution with a less-defined halogenation pattern introduces uncertainty in reaction outcomes, increased optimization burden, and potential synthetic failure in multi-step library construction workflows.

Quantitative Differentiation Evidence: 4-Bromo-5-iodo-1-methyl-1H-pyrazole Versus Closest Analogs


Orthogonal C–I and C–Br Reactivity Enables Programmable Sequential Arylation

4-Bromo-5-iodo-1-methyl-1H-pyrazole possesses two distinct carbon–halogen bonds with differential reactivity that enables orthogonal sequential coupling: the C–I bond undergoes chemoselective functionalization under mild conditions while preserving the C–Br bond intact for subsequent transformation [1]. This orthogonal reactivity is not available in monohalogenated analogs such as 4-bromo-1-methyl-1H-pyrazole or 5-iodo-1-methyl-1H-pyrazole. In palladium-catalyzed direct C–H arylation studies, N-protected pyrazoles bearing bromo or iodo substituents at C4 underwent C5–H arylation with complete chemoselectivity—no C–Br or C–I bond cleavage was observed [2].

Sequential cross-coupling Chemoselective functionalization Pyrazole diversification

High Reactivity of C5–I Bond Enables Mild-Condition First-Step Coupling

The C5–I bond in 4-bromo-5-iodo-1-methyl-1H-pyrazole exhibits superior reactivity compared to the C4–Br bond, enabling selective first-step functionalization at the C5 position under milder conditions than would be required for C–Br activation [1]. While no direct kinetic data are available for this specific compound, direct comparative studies on halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling demonstrate that bromo derivatives generally exhibit reduced propensity for undesired dehalogenation side reactions compared to iodo derivatives, which are more prone to protodehalogenation under coupling conditions [2]. This reactivity gradient (C–I > C–Br) is critical for achieving predictable, site-selective sequential transformations that are not possible with dihalogenated regioisomers bearing identical halogens (e.g., 4,5-dibromo-1-methyl-1H-pyrazole) or with halogens in reversed positions (e.g., 5-bromo-4-iodo-1-methyl-1H-pyrazole).

Suzuki-Miyaura coupling C–I bond activation Room-temperature cross-coupling

Reduced Dehalogenation Side Reaction During Suzuki-Miyaura Cross-Coupling

Direct head-to-head comparison of chloro, bromo, and iodopyrazoles in Suzuki-Miyaura cross-coupling reactions revealed that bromo and chloro derivatives are superior to iodopyrazoles due to reduced propensity for undesired dehalogenation side reactions [1]. This finding has direct implications for 4-bromo-5-iodo-1-methyl-1H-pyrazole: after the first-step coupling at the C5–I position, the residual C4–Br bond retains the favorable properties of bromo derivatives for subsequent transformations, mitigating the risk of dehalogenation that would compromise yield in second-step coupling if an iodo group remained. In contrast, a regioisomer such as 5-bromo-4-iodo-1-methyl-1H-pyrazole would leave the less desirable iodo group for second-step coupling, increasing dehalogenation risk.

Suzuki-Miyaura optimization Dehalogenation suppression Cross-coupling yield

Priority Research Applications for 4-Bromo-5-iodo-1-methyl-1H-pyrazole Based on Verified Differentiation Evidence


Sequential Synthesis of 4,5-Diaryl-1-methyl-1H-pyrazole Derivatives

Researchers requiring unsymmetrical 4,5-diarylpyrazole scaffolds can leverage the orthogonal C–I and C–Br bonds to perform two sequential Suzuki-Miyaura cross-couplings. The more reactive C5–I bond is first coupled with Aryl-Boronic Acid A under mild conditions; the C4–Br bond remains intact due to the chemoselectivity demonstrated in palladium-catalyzed arylations of 4-bromo/iodo pyrazoles (no C–X bond cleavage observed during C–H arylation) [1]. Subsequently, the C4–Br bond undergoes coupling with Aryl-Boronic Acid B under standard conditions for bromoarenes. This sequential approach avoids the need for separate monohalogenated intermediates and reduces synthetic steps by at least 50% compared to linear synthetic routes [2]. The reduced dehalogenation propensity of the C4–Br bond (relative to an iodo group) at the second coupling stage improves yield outcomes .

Diversity-Oriented Synthesis of Pyrazole-Focused Compound Libraries

Medicinal chemistry and agrochemical discovery programs building pyrazole-based libraries can utilize 4-bromo-5-iodo-1-methyl-1H-pyrazole as a central diversification hub. The orthogonal halogen handles enable parallel or sequential introduction of diverse aryl, heteroaryl, or alkenyl groups at both C4 and C5 positions, generating structurally diverse analogs from a single precursor [1]. This scaffold's fully substituted N-methyl core eliminates NH tautomerization complications that plague coupling reactions with unprotected pyrazoles [2]. Compared to building multiple separate mono- or symmetrically dihalogenated precursors, this single scaffold reduces procurement complexity, minimizes inventory requirements, and standardizes reaction conditions across library synthesis campaigns.

Construction of Extended π-Conjugated Pyrazole Systems for Materials Chemistry

For applications in organic electronics, fluorescent probes, or photochromic materials, 4-bromo-5-iodo-1-methyl-1H-pyrazole provides a rigid, planar pyrazole core with two programmable attachment points for extended π-conjugated substituents [1]. The mild reactivity of the C5–I bond allows introduction of sensitive conjugated moieties (e.g., vinyl, ethynyl, or extended aryl groups) without thermal degradation, while the C4–Br bond remains available for subsequent functionalization with electron-donating or electron-withdrawing groups to tune electronic properties. Monohalogenated pyrazoles cannot achieve this degree of unsymmetrical functionalization without additional halogenation steps that would add 1–2 synthetic transformations per target compound [2].

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